4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide
Description
4-Chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is a synthetic small molecule characterized by a benzamide backbone substituted with chloro (Cl) and nitro (NO₂) groups at positions 4 and 3, respectively. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is linked to a 4-fluorophenyl group and a methylene bridge, forming the N-substituent of the benzamide.
Properties
IUPAC Name |
4-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN6O3/c16-12-6-1-9(7-13(12)23(25)26)15(24)18-8-14-19-20-21-22(14)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZUZGOXCPYXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.
Tetrazole Formation: The synthesis of the tetrazole ring, which can be achieved through the reaction of an azide with a nitrile under acidic conditions.
Amidation: The formation of the benzamide structure by reacting the substituted benzene with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and tetrazole groups may allow it to form strong interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 2: Spectroscopic and HRMS Data
Key Observations:
- HRMS Validation: The tetrazole-containing compound 3d () demonstrates precise mass confirmation (<5 mmu error), a standard practice for validating the target compound’s molecular formula .
- X-ray Refinement: Triazole derivatives () employ constrained H-atom parameters during refinement, a methodology likely applicable to the target compound’s crystallographic analysis .
Biological Activity
4-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The tetrazole ring present in its structure is known for conferring various pharmacological properties, making it a subject of interest in drug design and development.
Chemical Structure
The chemical formula for the compound is , with a molecular weight of approximately 314.28 g/mol. The structure features a tetrazole moiety, which is linked to a 3-nitrobenzamide group, enhancing its biological activity.
Biological Properties
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Tetrazole derivatives have been reported to exhibit significant antimicrobial properties. In vitro studies have shown that compounds containing tetrazole rings can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .
Anticancer Activity
Research indicates that tetrazole-based compounds may possess anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Some studies have suggested that tetrazole derivatives can exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a therapeutic role in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study published in Medicinal Chemistry demonstrated that a series of tetrazole derivatives exhibited potent anticancer activity against various human cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy .
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of tetrazole derivatives, including those with similar structures to the compound . Results indicated significant inhibition against gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
Research Findings
Research findings indicate that the incorporation of a tetrazole moiety significantly enhances the biological activity of benzamide derivatives. The following table summarizes key findings from recent studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
